molecular formula C23H36N2OS B2720750 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole CAS No. 77477-63-5

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole

Cat. No. B2720750
CAS RN: 77477-63-5
M. Wt: 388.61
InChI Key: HQAUWNKCUHZKOE-UHFFFAOYSA-N
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Description

“2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole” is a chemical compound with the molecular formula C23H36N2OS and a molecular weight of 388.61 .

Scientific Research Applications

Synthesis and Material Applications

Novel Synthetic Methodologies : A study on 1,3,4-thiadiazole-2-carboxylate esters presents a novel chemoselective ring-closure methodology for the preparation of these compounds. This research highlights the potential of 1,3,4-thiadiazole esters as self-organizing materials for ferroelectric applications due to their ability to promote the formation of tilted smectic phases, especially the smectic C phase, more effectively than their phenyl-based counterparts (Sybo et al., 2007).

Corrosion Inhibition : The use of 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments was investigated. This study showcases their good inhibition properties and explores the correlation between experimental inhibition efficiencies and quantum chemical parameters, offering insights into the design of more effective corrosion inhibitors (Bentiss et al., 2007).

Anticancer and Antimicrobial Potential

Antimicrobial Agents : Research into formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).

Anticancer Activities : Novel heterocyclic compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Some derivatives displayed strong antimicrobial activity and significant antitumor activity against various human cancer cell lines, highlighting the therapeutic potential of 1,3,4-thiadiazole derivatives (El-Naggar et al., 2019).

properties

IUPAC Name

2-heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2OS/c1-3-5-7-9-11-13-19-26-21-17-15-20(16-18-21)23-25-24-22(27-23)14-12-10-8-6-4-2/h15-18H,3-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAUWNKCUHZKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(S2)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole

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